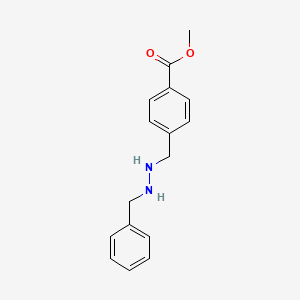
3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile is an organic compound with the molecular formula C18H20N2O. This compound is characterized by the presence of a benzyloxy group, a phenyl group, and a nitrile group. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile typically involves the reaction of benzyloxyethylamine with phenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or amines replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), Ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halides, Amines
Aplicaciones Científicas De Investigación
3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the benzyloxy and phenyl groups.
Aminopropionitrile: Contains an amino group instead of the benzyloxy group, leading to different reactivity and applications.
Malononitrile: A dinitrile compound with different chemical properties and uses.
Uniqueness
3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both benzyloxy and phenyl groups provides additional sites for chemical modification, making it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C18H20N2O |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
3-[N-(2-phenylmethoxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C18H20N2O/c19-12-7-13-20(18-10-5-2-6-11-18)14-15-21-16-17-8-3-1-4-9-17/h1-6,8-11H,7,13-16H2 |
Clave InChI |
DQZNQXJGUTZORD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCN(CCC#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11846571.png)

![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)
![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)





![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)


![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)
